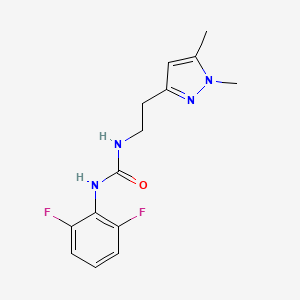

1-(2,6-difluorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, also known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Catalysis

One notable application of urea derivatives, similar in structure to the specified compound, is in the synthesis of heterocyclic compounds. For instance, urea has been employed as a catalyst in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives, showcasing its role in facilitating multicomponent reactions through domino Knoevenagel condensation, Michael addition, and cyclocondensation processes. This method highlights the advantages of good yield, simplicity in work-up, and eco-friendly by-products, thus underlining urea derivatives' significance in synthetic organic chemistry (Li, Ruzi, Ablajan, & Ghalipt, 2017).

Material Science

Urea derivatives have also found applications in material science, particularly in the formation of hydrogels and gelation properties. For example, specific urea compounds form hydrogels in acidic conditions, with their rheology and morphology being tunable by varying the identity of the anion. This property is vital for designing materials with specific physical characteristics, thus opening avenues for novel applications in drug delivery systems, tissue engineering, and as sensors (Lloyd & Steed, 2011).

Antibacterial Agents

Another significant area of application is in the development of antibacterial agents. New heterocyclic compounds containing a sulfonamido moiety, synthesized from reactions involving urea, have shown high antibacterial activity. This research suggests the potential of urea derivatives in contributing to the development of new antibiotics, addressing the urgent need for effective treatments against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Anticancer Research

Urea derivatives have also been explored for their potential in anticancer research. Novel pyrazole derivatives with specific moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing promising results against various cancer cell lines. This highlights the role of urea derivatives in medicinal chemistry for designing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O/c1-9-8-10(19-20(9)2)6-7-17-14(21)18-13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZFOVADSSOBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2711615.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)

![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)